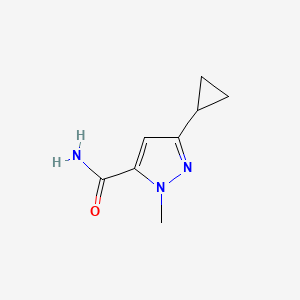

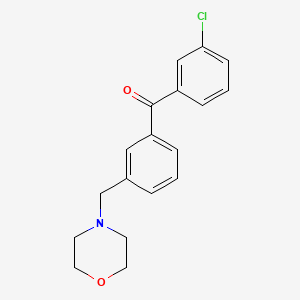

2,5-二甲基-3'-(4-甲基哌嗪甲基)二苯甲酮

描述

The compound "2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone" is a derivative of benzophenone with specific substituents that may influence its chemical behavior and physical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into the behavior of similar benzophenone derivatives and their reactions, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzophenone derivatives typically involves the formation of the benzophenone core followed by the introduction of various substituents. The papers provided do not detail the synthesis of the exact compound , but they do discuss related compounds. For instance, the photocycloaddition reactions of benzophenone derivatives with other reactants in the solid state can lead to the formation of oxetane derivatives, which suggests that solid-state reactions could be a viable pathway for synthesizing similar compounds .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be complex, with various substituents affecting the overall conformation and stability of the molecule. For example, the study of 4-hydroxy-2,5-dimethylphenyl-benzophenone revealed that the molecule exhibits conformational stability, with different rotational barriers for dihedral and hydroxyl rotations. This indicates that the molecular structure of benzophenone derivatives can be significantly influenced by the nature and position of the substituents .

Chemical Reactions Analysis

Benzophenone derivatives can undergo a variety of chemical reactions, including photocycloaddition, as mentioned earlier . Additionally, the photolysis of 3-(hydroxymethyl)benzophenone in different solvents leads to the formation of various reactive intermediates, suggesting that the compound may also form reactive intermediates under similar conditions . Furthermore, the use of 2,5-dimethylphenacyl as a photoreleasable protecting group for carboxylic acids indicates that the compound may have potential applications in photochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can vary widely depending on their molecular structure. The vibrational analysis of 4-hydroxy-2,5-dimethylphenyl-benzophenone using FT-IR and Raman spectroscopy, along with computational results, provides insights into the vibrational modes of the molecule . This type of analysis can be applied to the compound to predict its vibrational properties. Additionally, the crystal structure of related compounds, such as 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3,8-dimethyl-4H-1-benzopyran-4-one, can offer clues about the potential crystal packing and intermolecular interactions that might be expected for "2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone" .

科学研究应用

光化学环加成

- 应用:二苯甲酮衍生物,如 2,5-二甲基-3'-(4-甲基哌嗪甲基)二苯甲酮的光化学环加成用于有机合成。例如,二苯甲酮与某些衍生物的辐照产生缩氧环和重排产物,表明其在创建复杂有机结构中的效用 (Nitta, Kuroki, & Sugiyama, 1980)。

光致去除保护基团

- 应用:二苯甲酮衍生物如 2,5-二甲基苯甲酰酯在有机合成和生物化学中用作羧酸的光致去除保护基团。此应用在开发“笼罩化合物”中至关重要,其中保护基团可以通过光照去除 (Zabadal, Pelliccioli, Klán, & Wirz, 2001)。

复合物内部电子转移

- 应用:二苯甲酮与某些化合物(如 2,5-二甲基-2,4-己二烯)的基态复合物形成导致复合物内部电子转移。此反应对于研究有机分子的光物理性质具有重要意义,并可用于光化学能量转换 (Nakayama, Takahashi, Ibuki, & Hamanoue, 1993)。

防晒剂的光稳定性

- 应用:二苯甲酮衍生物,包括 2,5-二甲基-3'-(4-甲基哌嗪甲基)二苯甲酮,因其作为防晒剂的光稳定性而被研究。了解这些化合物的な光稳定性对于开发有效且持久的防晒产品至关重要 (Vanquerp, Rodríguez, Coiffard, Coiffard, & De Roeck-Holtzhauer, 1999)。

过氧化酯的合成

- 应用:二苯甲酮衍生物用于合成双过氧化酯,其表现出显着的紫外吸收。这些化合物对于引发自由基聚合非常重要,自由基聚合是材料科学和工业化学中广泛使用的一种工艺 (Kumura, Nakamura, Higuchi, & Suyama, 1991)。

属性

IUPAC Name |

(2,5-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-7-8-17(2)20(13-16)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUBMNSIWHPROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643429 | |

| Record name | (2,5-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898788-74-4 | |

| Record name | (2,5-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)